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Compound of Interest

Compound Name: 4-Fluoro-3-methoxyphenol

Cat. No.: B040349 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural characterization of 4-Fluoro-3-
methoxyphenol. Due to the limited availability of direct experimental data for this specific

compound, this guide presents a combination of predicted data for 4-Fluoro-3-methoxyphenol
alongside experimental data for structurally related isomers and analogs. This comparative

approach allows for a robust estimation of its spectral properties and provides a framework for

its experimental confirmation.

Spectroscopic Data Comparison
The following tables summarize the predicted and experimental spectroscopic data for 4-
Fluoro-3-methoxyphenol and its comparators.

Table 1: ¹H NMR Data (Predicted and Experimental, in ppm)
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Compound Ar-H -OCH₃ -OH

4-Fluoro-3-

methoxyphenol

(Predicted)

~6.9 (d), ~6.7 (dd),

~6.6 (d)
~3.9 (s) ~5.0-6.0 (br s)

4-Fluoro-2-

methoxyphenol

6.91-6.83 (m), 6.74-

6.68 (m)
3.86 (s) 5.75 (br s)

3-Fluoro-4-

methoxyphenol

6.95 (dd), 6.85 (t),

6.65 (dd)
3.83 (s) 5.60 (br s)

3-Methoxyphenol[1] 7.13 (t), 6.50-6.41 (m) 3.77 (s) 5.34 (s)[1]

Table 2: ¹³C NMR Data (Predicted and Experimental, in ppm)

Compoun
d

C-F C-O(CH₃) C-OH Ar-C Ar-CH -OCH₃

4-Fluoro-3-

methoxyph

enol

(Predicted)

~155 (d) ~148 (d) ~145 -
~118,

~110, ~105
~56

4-Fluoro-2-

methoxyph

enol

155.3 (d) 147.2 141.5 (d) -

116.5 (d),

115.8 (d),

103.0

56.2

3-Fluoro-4-

methoxyph

enol

151.2 (d) 149.8 143.9 (d) -

116.0 (d),

108.2,

103.9 (d)

56.4

3-

Methoxyph

enol[1]

- 161.2 155.6 -

131.5,

105.2,

104.5,

102.2

55.3[1]

Table 3: Key IR Absorption Bands (Predicted and Experimental, in cm⁻¹)
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Compound O-H Stretch
C-H
(Aromatic)

C=C
(Aromatic)

C-O Stretch C-F Stretch

4-Fluoro-3-

methoxyphen

ol (Predicted)

3600-3200

(broad)
~3050 ~1600, ~1500 ~1250, ~1050 ~1200

4-Fluoro-2-

methoxyphen

ol

3400 (broad) 3070 1610, 1510 1260, 1030 1180

3-Fluoro-4-

methoxyphen

ol

3350 (broad) 3060 1615, 1505 1270, 1020 1190

3-

Methoxyphen

ol

3380 (broad) 3050 1600, 1500 1280, 1040 -

Table 4: Mass Spectrometry Data (Predicted and Experimental, m/z)

Compound Molecular Ion [M]⁺ Key Fragments

4-Fluoro-3-methoxyphenol

(Predicted)
142

127 ([M-CH₃]⁺), 99 ([M-CH₃-

CO]⁺), 71

4-Fluoro-2-methoxyphenol[2] 142[2] 127, 99, 71[2]

3-Fluoro-4-methoxyphenol 142 127, 99, 71

3-Methoxyphenol 124 109, 81, 53

Experimental Protocols
The following are generalized experimental protocols for the key analytical techniques used in

the structural characterization of small organic molecules.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹H NMR Spectroscopy:

Instrument: 400 MHz (or higher) NMR spectrometer.

Acquisition Parameters:

Pulse sequence: Standard single-pulse sequence.

Number of scans: 16-32.

Relaxation delay: 1-2 s.

Spectral width: 0-12 ppm.

¹³C NMR Spectroscopy:

Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

Acquisition Parameters:

Pulse sequence: Proton-decoupled pulse sequence.

Number of scans: 1024 or more, depending on sample concentration.

Relaxation delay: 2-5 s.

Spectral width: 0-220 ppm.

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the

acquired free induction decay (FID). Calibrate the chemical shifts using the internal standard

(TMS) or the residual solvent peak.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040349?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Neat (for liquids): Place a drop of the liquid sample between two KBr or NaCl plates.

KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder

using a mortar and pestle. Press the mixture into a transparent pellet using a hydraulic

press.

Data Acquisition:

Instrument: FT-IR spectrometer.

Procedure:

Acquire a background spectrum of the empty sample compartment (or the KBr pellet

matrix).

Place the sample in the spectrometer's sample holder.

Acquire the sample spectrum.

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Spectral Range: Typically 4000-400 cm⁻¹.

3. Mass Spectrometry (MS)

Technique: Electron Ionization (EI) Mass Spectrometry.

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization:

Electron Energy: 70 eV.

The sample molecules are bombarded with high-energy electrons, causing ionization and

fragmentation.
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Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The abundance of each ion is measured by a detector, generating a mass

spectrum which is a plot of relative ion abundance versus m/z.

Visualization of Analytical Workflow and Data
Relationships
The following diagrams illustrate the logical workflow for structural characterization and the

complementary nature of the information provided by different analytical techniques.
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Caption: Workflow for the structural characterization of a chemical compound.
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Caption: Relationship between spectroscopic data and molecular structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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